Valerenic acid
Overview
Description
Valerenic acid is a sesquiterpenoid constituent of the essential oil derived from the valerian plant (Valeriana officinalis). This compound is known for its sedative properties and is often used in herbal supplements aimed at treating insomnia and anxiety. This compound is one of the primary active components responsible for the therapeutic effects of valerian root extracts .
Mechanism of Action
Target of Action
Valerenic acid, a sesquiterpenoid constituent of the essential oil of the valerian plant, primarily targets the GABA_A receptors . It acts as a subtype-selective GABA_A receptor positive allosteric modulator via a binding site in the transmembrane domain at the β + α − interface . It has been shown that only assemblies incorporating β2 or β3 subunits were stimulated by this compound .
Mode of Action
This compound interacts with its targets, the GABA_A receptors, by enhancing the GABA response in the nervous system . This interaction results in the modulation of ion channel action . The compound’s sedative and anxiolytic effects are believed to be due to this interaction .
Biochemical Pathways
This compound is synthesized via the mevalonate (MVA) pathway in Saccharomyces cerevisiae . The isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are generated by condensation reactions and then combined to produce the farnesyl diphosphate (FPP) by FPP synthase . The sesquiterpene synthase gene VoTPS is expressed in yeast to transform FPP into valerena-4,7(11)-diene, the precursor of valeric acid .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans. After oral ingestion of a commercially available valerian root supplement, this compound peaked in concentration after about an hour and had an average half-life of 1.1 +/- 0.6 hours . There was considerable inter- and intra-subject variability in the pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its sedative effects. It is believed to be at least partly responsible for valerian’s sedative effects . It has also been found to inhibit NF-κB, a protein complex that controls the transcription of DNA, in HeLa (cultured human cancer) cells . This inhibition may be connected to the reported anti-inflammatory action of the valerian plant .
Action Environment
Environmental factors such as altitude and habitat can influence the phytochemical content and antioxidant activity of valerian, which in turn can affect the action, efficacy, and stability of this compound . For example, the total phenolic content in valerian was found to vary across different altitudes and habitats . This variability could potentially influence the therapeutic effects of this compound.
Biochemical Analysis
Biochemical Properties
Valerenic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the gamma-aminobutyric acid (GABA) receptor, where this compound acts as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic properties. Additionally, this compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. As mentioned earlier, this compound binds to the GABA receptor, enhancing its activity . It also inhibits monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, this compound can modulate the activity of ion channels, such as the potassium and calcium channels, which are crucial for maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory cytokines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits sedative and anxiolytic effects without significant adverse effects . At higher doses, this compound can cause toxicity, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine . This compound also affects metabolic flux by modulating the activity of key enzymes involved in energy metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is also transported by specific binding proteins and transporters, which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific compartments, such as the mitochondria, where it can modulate cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can be localized to the mitochondria, where it can enhance mitochondrial function and reduce oxidative stress . Additionally, this compound can be found in the endoplasmic reticulum, where it can modulate protein folding and secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valerenic acid can be synthesized through various chemical routes. One common method involves the extraction of this compound from valerian root using supercritical fluid extraction with carbon dioxide. This method operates under pressures of 10–20 MPa and temperatures of 40–50°C. The addition of 5% ethanol or methanol as a modifier to the carbon dioxide can enhance the yield .
Industrial Production Methods
In industrial settings, this compound is often extracted from valerian roots using ethanol or methanol as solvents. The roots are macerated or percolated with 60–70% ethanol on a 1:5 herb-to-solvent ratio. The extracts are then dried to facilitate incorporation into products such as tablets and capsules .
Chemical Reactions Analysis
Types of Reactions
Valerenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions of this compound are less common but can be achieved using standard reducing agents.
Substitution: Substitution reactions can occur at the double bond or the carboxylic acid group, often using halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include hydroxythis compound and acetoxythis compound, which are also found in valerian root extracts .
Scientific Research Applications
Comparison with Similar Compounds
Valerenic acid is often compared with other sesquiterpenoids found in valerian root, such as hydroxythis compound and acetoxythis compound. These compounds share similar sedative properties but differ in their chemical structures and specific interactions with gamma-aminobutyric acid receptors . This compound is unique in its ability to selectively modulate specific subtypes of gamma-aminobutyric acid receptors, making it a valuable compound for therapeutic applications .
List of Similar Compounds
- Hydroxythis compound
- Acetoxythis compound
- Valeric acid
This compound stands out due to its potent sedative effects and its specific mechanism of action on gamma-aminobutyric acid receptors, which are not as pronounced in the other similar compounds .
Properties
IUPAC Name |
(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBNTWHYQKGEIQ-SUKRRCERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034089 | |
Record name | Valerenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-10-6 | |
Record name | (-)-Valerenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3569-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valerenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valerenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALERENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34NDB285PM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of valerenic acid?
A1: The molecular formula of this compound is C15H22O2, and its molecular weight is 234.34 g/mol [].
Q2: How is this compound structurally characterized?
A2: this compound's structure is elucidated using spectroscopic data, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS). Studies have employed techniques like 1H NMR to confirm the structure of this compound and its derivatives [, ].
Q3: What is the primary mechanism of action of this compound?
A3: this compound acts as a positive allosteric modulator of the GABAA receptor [, ]. This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative and anxiolytic effects.
Q4: How does this compound interact with the GABAA receptor?
A4: While the exact binding site remains unclear, this compound does not bind directly to the benzodiazepine binding site on the GABAA receptor [, ]. It is hypothesized to interact with a distinct site, potentially the loreclezole binding site or an allosterically linked site, modulating receptor function [].
Q5: How is this compound absorbed and metabolized in the body?
A6: this compound is extensively metabolized in the liver, primarily through glucuronidation [, ]. This process involves conjugation with glucuronic acid, forming water-soluble metabolites that are more easily excreted.
Q6: What is the role of the Mrp2 transporter in this compound elimination?
A7: Studies using Mrp2-deficient rats demonstrate that the transporter Mrp2 plays a crucial role in the biliary excretion of this compound and its glucuronide metabolites [].
Q7: Does the pharmacokinetics of this compound vary with age?
A8: Research in older women revealed significant inter- and intra-subject variability in this compound pharmacokinetics, suggesting factors like body weight may influence its disposition [].
Q8: What is the safety profile of this compound?
A9: While valerian extracts are generally well-tolerated, information regarding the specific toxicity profile of this compound is limited []. Further studies are needed to assess potential adverse effects and long-term safety.
Q9: What analytical methods are used to quantify this compound?
A11: High-performance liquid chromatography (HPLC) is widely used for quantifying this compound in plant material and pharmaceutical preparations [, , , ]. Other techniques employed include gas chromatography-mass spectrometry (GC-MS) [, ] and ultra-performance liquid chromatography (UPLC) [].
Q10: How is the quality of valerian products controlled regarding this compound content?
A12: Several studies emphasize the importance of standardizing valerian products based on their this compound content [, , ]. This involves using validated analytical methods like HPLC to ensure consistent quality and therapeutic efficacy [, ].
Q11: Can this compound be used as a marker compound for valerian quality control?
A14: Yes, this compound is considered a reliable marker compound for standardizing valerian extracts and ensuring consistent quality in pharmaceutical preparations [, , , ].
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